molecular formula C7H3ClF3NO2 B3056881 5-Chloro-6-(trifluoromethyl)nicotinic acid CAS No. 749875-05-6

5-Chloro-6-(trifluoromethyl)nicotinic acid

Cat. No.: B3056881
CAS No.: 749875-05-6
M. Wt: 225.55
InChI Key: MWGOLCJXZMSNSL-UHFFFAOYSA-N
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Description

5-Chloro-6-(trifluoromethyl)nicotinic acid: is an organic compound with the molecular formula C7H3ClF3NO2 and a molecular weight of 225.55 g/mol It is a derivative of nicotinic acid, featuring a chlorine atom at the 5-position and a trifluoromethyl group at the 6-position on the pyridine ring

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-6-(trifluoromethyl)nicotinic acid . These factors could include the physiological environment (e.g., pH, temperature), the presence of other molecules, and the specific characteristics of the target cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-(trifluoromethyl)nicotinic acid can be achieved through several methods. One common approach involves the chlorination and trifluoromethylation of nicotinic acid derivatives. For instance, simultaneous vapor-phase chlorination/fluorination at high temperatures (>300°C) with transition metal-based catalysts such as iron fluoride can be used . Another method involves the use of boron reagents in Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-6-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Chemistry: In chemistry, 5-Chloro-6-(trifluoromethyl)nicotinic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .

Biology: Its structural features allow it to interact with various biological targets .

Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, antiviral, or anticancer activities .

Industry: In the industrial sector, the compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Comparison with Similar Compounds

  • 2-Chloro-6-(trifluoromethyl)nicotinic acid
  • 5-Fluoro-6-(trifluoromethyl)nicotinic acid
  • 6-Chloro-5-(trifluoromethyl)nicotinic acid

Comparison: Compared to similar compounds, 5-Chloro-6-(trifluoromethyl)nicotinic acid is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO2/c8-4-1-3(6(13)14)2-12-5(4)7(9,10)11/h1-2H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGOLCJXZMSNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901207589
Record name 5-Chloro-6-(trifluoromethyl)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901207589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749875-05-6
Record name 5-Chloro-6-(trifluoromethyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=749875-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-6-(trifluoromethyl)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901207589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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